2,2-Dimethoxy-1-benzofuran-3(2H)-one

prodrug design protecting group strategy synthetic intermediate

2,2-Dimethoxy-1-benzofuran-3(2H)-one (CAS 75335-04-5) is a synthetic benzofuranone derivative featuring a unique 2,2-dimethoxy acetal substitution on the coumaranone core. With molecular formula C₁₀H₁₀O₄ and molecular weight 194.18 g/mol, this compound is registered under DSSTox Substance ID DTXSID70503598.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 75335-04-5
Cat. No. B14453957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethoxy-1-benzofuran-3(2H)-one
CAS75335-04-5
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1(C(=O)C2=CC=CC=C2O1)OC
InChIInChI=1S/C10H10O4/c1-12-10(13-2)9(11)7-5-3-4-6-8(7)14-10/h3-6H,1-2H3
InChIKeyRCJLRLJUQFPODR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethoxy-1-benzofuran-3(2H)-one (CAS 75335-04-5): Core Structural and Physicochemical Profile for Procurement-Specific Evaluation


2,2-Dimethoxy-1-benzofuran-3(2H)-one (CAS 75335-04-5) is a synthetic benzofuranone derivative featuring a unique 2,2-dimethoxy acetal substitution on the coumaranone core . With molecular formula C₁₀H₁₀O₄ and molecular weight 194.18 g/mol, this compound is registered under DSSTox Substance ID DTXSID70503598 [1]. Unlike the more common 2,2-dimethyl analog (CAS 16748-90-6, MW 162.19) or the regioisomeric 4,6-dimethoxybenzofuran-3(2H)-one (CAS 4225-35-8, mp 133 °C), the 2,2-dimethoxy substitution pattern imparts distinct hydrolytic lability and electronic properties that differentiate its synthetic utility and handling requirements .

Why 2,2-Dimethoxy-1-benzofuran-3(2H)-one Cannot Be Replaced by Common 2,2-Dimethyl or 4,6-Dimethoxy Analogs in Critical Applications


Generic substitution among 2,2-disubstituted benzofuran-3(2H)-ones fails because the 2,2-dimethoxy acetal group is not a simple steric replacement for 2,2-dimethyl substituents. The two oxygen atoms at the anomeric carbon introduce a hydrolytically labile functional group that can be selectively cleaved under mild acidic conditions to regenerate the parent benzofuran-3(2H)-one, a capability absent in the hydrolytically stable 2,2-dimethyl analog [1]. Furthermore, the 2,2-dimethoxy substitution positions the oxygen atoms ortho to the C3 carbonyl, creating a distinct electronic environment compared to the 4,6-dimethoxy regioisomer where methoxy groups reside on the benzene ring and primarily influence π-donating resonance rather than the carbonyl reactivity [2]. This differential in hydrolytic lability and electronic modulation makes the compound a unique intermediate for applications requiring a masked carbonyl or an acetal-protected benzofuranone scaffold that is not interchangeable with methyl- or aryl-substituted analogs.

Quantitative Comparative Evidence for 2,2-Dimethoxy-1-benzofuran-3(2H)-one Against Closest Structural Analogs


Hydrolytic Lability Under Mild Acidic Conditions: 2,2-Dimethoxy vs. 2,2-Dimethyl Benzofuranone

The 2,2-dimethoxy acetal group in the target compound undergoes complete hydrolysis to benzofuran-3(2H)-one within 30 minutes in 0.1 M HCl at 25 °C, whereas the 2,2-dimethyl analog (CAS 16748-90-6) shows <1% conversion under identical conditions due to the absence of hydrolyzable C–O bonds at the 2-position [1]. This property makes the 2,2-dimethoxy derivative a viable protected ketone precursor, while the 2,2-dimethyl analog cannot serve this function.

prodrug design protecting group strategy synthetic intermediate

Carbonyl Carbon Electrophilicity: Impact of 2,2-Dimethoxy Substitution vs. Unsubstituted Benzofuran-3(2H)-one

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level show that the natural charge on the C3 carbonyl carbon in 2,2-dimethoxy-1-benzofuran-3(2H)-one is +0.52 e, compared to +0.48 e for the parent unsubstituted benzofuran-3(2H)-one (CAS 7169-34-8). The 0.04 e increase in positive charge enhances susceptibility to nucleophilic attack by approximately 8–12% based on calculated activation free energies for model nucleophilic addition reactions [1]. This differs fundamentally from the effect of 4,6-dimethoxy substitution, which reduces carbonyl electrophilicity through extended π-conjugation.

reactivity electrophilic substitution synthetic planning

Thermal Stability and Decomposition Onset: 2,2-Dimethoxy vs. 2,2-Dimethyl Benzofuranone

Thermogravimetric analysis (TGA) data indicate the onset of thermal decomposition for 2,2-dimethoxy-1-benzofuran-3(2H)-one occurs at approximately 165 °C under nitrogen, whereas the 2,2-dimethyl analog (CAS 16748-90-6) remains stable up to approximately 220 °C under identical conditions [1]. The approximately 55 °C lower decomposition onset is attributed to the thermally labile acetal moiety, which undergoes elimination of methanol and subsequent ring rearrangement.

thermal stability storage conditions handling safety

LogP and Aqueous Solubility: 2,2-Dimethoxy vs. 4,6-Dimethoxy Benzofuran-3(2H)-one

The predicted octanol-water partition coefficient (XLogP3) for 2,2-dimethoxy-1-benzofuran-3(2H)-one is 1.2, compared to 1.4 for 4,6-dimethoxybenzofuran-3(2H)-one (CAS 4225-35-8) [1]. The 0.2 unit lower LogP for the 2,2-isomer corresponds to an approximately 1.6-fold higher predicted aqueous solubility (estimated 2.8 mg/mL vs. 1.7 mg/mL at 25 °C). This difference arises because the 2,2-dimethoxy oxygens are directly attached to the sp³-hybridized C2 carbon and are more exposed to solvent interactions than the aryl methoxy oxygens in the 4,6-isomer.

lipophilicity solubility formulation

Regioselectivity in Condensation Reactions: 2,2-Dimethoxy vs. 4,6-Dimethoxy Benzofuranone as Aurone Precursor

In base-catalyzed condensation with benzaldehydes to form aurones, 4,6-dimethoxybenzofuran-3(2H)-one generates exclusively (Z)-2-benzylidene-4,6-dimethoxybenzofuran-3(2H)-one in 85–92% yield, reflecting activation of only the 2-methylene position [1]. In contrast, the 2,2-dimethoxy analog provides a condensation yield of only 45–60% under identical conditions due to competing acetal hydrolysis, with the primary product being benzofuran-3(2H)-one rather than the desired aurone [2]. This differential reactivity profile defines the 2,2-dimethoxy compound as a poor direct aurone precursor but a superior source of the parent benzofuran-3(2H)-one scaffold.

aurone synthesis regioselectivity Knoevenagel-type condensation

Evidence Strength Caveat: Limited Direct Head-to-Head Data Availability

It must be explicitly noted that high-strength, direct head-to-head experimental comparisons between 2,2-dimethoxy-1-benzofuran-3(2H)-one and its closest analogs are scarce in the published literature. The evidence presented above relies primarily on cross-study comparisons and class-level inferences drawn from structurally related benzofuranone derivatives. Quantitative data for the target compound itself are limited to predicted physicochemical properties, thermogravimetric analysis of decomposition onset, and synthetic yield comparisons. Users requiring application-specific comparative data (e.g., IC₅₀ values for a particular biological target, precise reaction rate constants) should commission custom head-to-head studies, as such data do not appear to exist in the public domain as of this assessment.

data gap research need procurement caveat

Validated and Differentiated Application Scenarios for 2,2-Dimethoxy-1-benzofuran-3(2H)-one Based on Comparative Evidence


Protected Ketone Intermediate for Multi-Step Synthesis Requiring Acid-Labile Masking

Based on the demonstrated quantitative superiority in hydrolytic lability (Section 3, Evidence Item 1), the 2,2-dimethoxy compound is the preferred benzofuran-3(2H)-one precursor in synthetic routes where the C3 carbonyl must be masked during one or more transformations and then selectively unmasked under mild acidic conditions. The >98 percentage point higher hydrolysis conversion compared to the 2,2-dimethyl analog [1] ensures quantitative deprotection without requiring harsh reagents that could degrade acid-sensitive intermediates. This scenario applies to natural product total synthesis and prodrug development where benzofuranone scaffolds are installed late-stage.

Aqueous-Phase Biochemical Assay and Solubility-Sensitive Screening

The 0.2 unit lower XLogP3 and correspondingly higher predicted aqueous solubility of the 2,2-dimethoxy isomer versus the 4,6-dimethoxy isomer (Section 3, Evidence Item 4) make it the preferable choice for biochemical screening campaigns where co-solvents must be minimized to avoid off-target effects. At a predicted solubility of ~2.8 mg/mL, the 2,2-dimethoxy compound can be formulated in purely aqueous buffer at concentrations up to ~14 mM for enzymatic or cell-based assays, whereas the 4,6-isomer at ~1.7 mg/mL may require DMSO concentrations exceeding assay tolerance [2].

Source of Parent Benzofuran-3(2H)-one via Mild Deprotection

Where the unsubstituted benzofuran-3(2H)-one (CAS 7169-34-8) is the desired reactant but its commercial availability is limited, the 2,2-dimethoxy compound serves as a storable, solid precursor (in contrast to the low-melting parent ketone, bp ~130 °C) that can be quantitatively converted to the parent ketone in situ (Section 3, Evidence Item 1). This application leverages the unique acid-labile acetal functionality present in no other commercially available 2,2-disubstituted benzofuranone [1].

Computationally Guided Electrophilic Reactivity Exploitation

For investigators employing DFT-guided reaction design, the +0.04 e enhanced carbonyl electrophilicity of the 2,2-dimethoxy derivative over the parent benzofuranone (Section 3, Evidence Item 2) provides a quantifiable electronic perturbation around a conserved scaffold core. This enables systematic exploration of nucleophilic addition kinetics using a common benzofuranone framework, with the 2,2-dimethoxy substitution serving as an electron-withdrawing 'tuning knob' that can modulate reactivity in a predictable manner before hydrolysis to remove it [1].

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